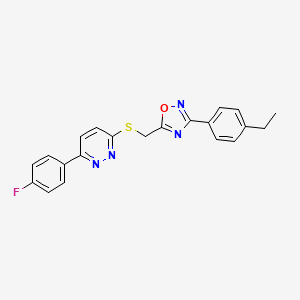
3-(4-Ethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would detail the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would cover the known reactions that the compound undergoes, including any catalysts or conditions required for these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Biological Activities and Synthesis Approaches
The compound 3-(4-Ethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, while not directly referenced in available research, is closely related to various 1,3,4-oxadiazole derivatives that have been extensively studied for their biological activities and synthetic methods. These studies highlight the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, showcasing their potential in various therapeutic areas.
Antimicrobial and Antifungal Properties
A notable study by (Basoğlu et al., 2013) discussed the synthesis of compounds containing 1,3,4-oxadiazole and their screening for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited moderate to good antimicrobial activity against various microorganisms, demonstrating the therapeutic potential of 1,3,4-oxadiazole derivatives.
Corrosion Inhibition
Research by (Ammal et al., 2018) on 1,3,4-oxadiazole derivatives showed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study indicates the potential application of these compounds in industrial settings to protect metals from corrosion.
Fungicidal Activity
A study by (Zou et al., 2002) explored the synthesis of pyridazinone-substituted 1,3,4-oxadiazoles and their fungicidal activity against wheat leaf rust. The research provided valuable insights into the structural activity relationships of these compounds, aiding in the design of more effective fungicides.
Antibacterial Activity
Research on 1,3,4-oxadiazole thioether derivatives by (Song et al., 2017) highlighted their promising antibacterial activities against Xanthomonas oryzae pv. oryzae. The study employed proteomic analysis to explore the action mechanism of these compounds, contributing to our understanding of how they inhibit bacterial growth.
Anticancer Activities
The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer properties have been an area of interest. For instance, (Redda & Gangapuram, 2007) discussed the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, indicating the potential of these compounds in cancer therapy.
Safety And Hazards
This would cover any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This would discuss potential areas for future research or applications of the compound.
properties
IUPAC Name |
3-(4-ethylphenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-2-14-3-5-16(6-4-14)21-23-19(27-26-21)13-28-20-12-11-18(24-25-20)15-7-9-17(22)10-8-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPXWIVMYAPNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)
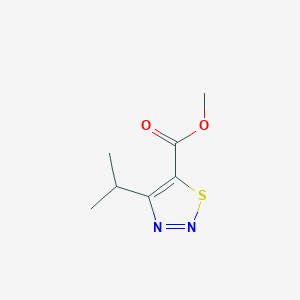
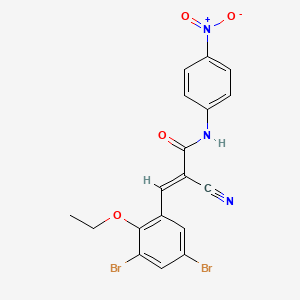
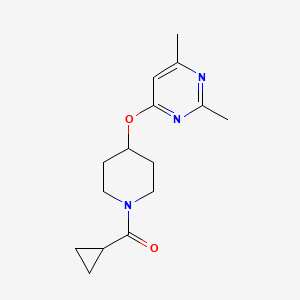
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)
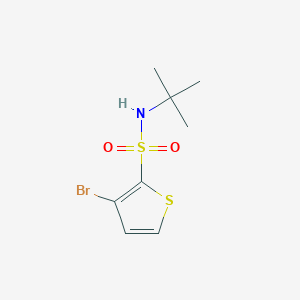
![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)
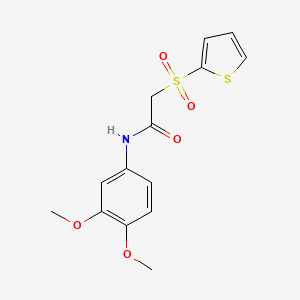
![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)
![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)
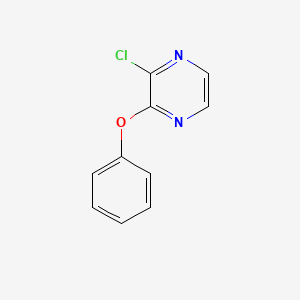
![(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2865550.png)